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Compound of Interest

Compound Name: Saquayamycin D

Cat. No.: B1681454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Saquayamycin D is a member of the angucycline class of antibiotics, a group of aromatic

polyketides known for their complex molecular structures and significant biological activities.[1]

Isolated from Streptomyces nodosus, Saquayamycin D and its analogs exhibit potent

antibacterial and anticancer properties.[1] Structurally, it is a glycoside of aquayamycin. The

biological activity of saquayamycins, including their potential to inhibit critical signaling

pathways such as the PI3K/AKT pathway, makes them promising candidates for further

investigation in drug development.

This document provides detailed information on the mass spectrometry and nuclear magnetic

resonance (NMR) data for Saquayamycin D, along with standardized protocols for acquiring

this data.

Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental

composition of Saquayamycin D. The primary ionization method for this class of molecules is

electrospray ionization (ESI), typically yielding protonated molecules or adducts with sodium or

potassium ions.
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Parameter Value

Molecular Formula C₄₃H₅₀O₁₆

Molecular Weight 822.8 g/mol

Exact Mass 822.3099 g/mol

Predicted Ion (M+H)⁺ 823.3172 m/z

Predicted Ion (M+Na)⁺ 845.2991 m/z

Predicted Ion (M+K)⁺ 861.2731 m/z

NMR Spectroscopy Data
Disclaimer: The following ¹H and ¹³C NMR data are inferred from the closely related analog,

Saquayamycin B, due to the limited availability of complete, published datasets for

Saquayamycin D. These values should serve as a reference for spectral interpretation.

Inferred ¹H NMR Data for Saquayamycin D (500 MHz,
CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aglycone

4 7.75 d 7.5

5 7.65 t 7.5

6 7.25 d 7.5

11 12.95 s

1-CH₃ 1.60 s

Sugar Moieties

1' 5.40 br s

2'ax 2.20 m

2'eq 2.40 m

3' 4.05 m

4' 3.60 m

5' 4.25 m

6'-CH₃ 1.30 d 6.0

1'' 4.85 d 3.0

2''ax 1.80 m

2''eq 2.10 m

3'' 3.80 m

4'' 3.50 m

5'' 3.95 m

6''-CH₃ 1.25 d 6.5

1''' 5.25 d 3.5

3''' 6.05 d 10.0
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4''' 6.85 dd 10.0, 3.5

5''' 4.50 q 6.5

6'''-CH₃ 1.35 d 6.5

Inferred ¹³C NMR Data for Saquayamycin D (125 MHz,
CDCl₃)
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Position Chemical Shift (δ, ppm)

Aglycone

1 78.0

2 35.5

3 40.0

4 133.0

4a 115.5

5 136.5

6 119.0

6a 135.0

7 188.0

7a 112.0

8 162.0

9 108.0

10 140.0

11 161.5

11a 110.0

12 182.0

12a 115.0

12b 83.0

1-CH₃ 25.0

Sugar Moieties

1' 101.0

2' 38.0
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3' 70.0

4' 72.0

5' 68.0

6' 18.0

1'' 95.0

2'' 37.5

3'' 71.0

4'' 73.0

5'' 69.0

6'' 17.5

1''' 98.0

2''' 143.0

3''' 127.0

4''' 205.0

5''' 75.0

6''' 16.0

Experimental Protocols
Protocol 1: NMR Spectroscopy
This protocol outlines the general procedure for the acquisition of 1D and 2D NMR spectra for

Saquayamycin D.

1. Sample Preparation: a. Weigh approximately 5-10 mg of purified Saquayamycin D. b.

Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or

DMSO-d₆). c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

d. Transfer the solution to a 5 mm NMR tube.
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2. NMR Data Acquisition: a. Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for

optimal resolution. b. Acquire a standard ¹H NMR spectrum to assess sample purity and

concentration. c. Acquire a ¹³C NMR spectrum. d. Acquire the following 2D NMR spectra for

structural elucidation:

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for connecting spin systems and
determining the glycosylation sites.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser
Effect Spectroscopy): To determine the stereochemistry through spatial correlations.

3. Data Processing: a. Process the acquired spectra using appropriate software (e.g.,

MestReNova, TopSpin, or similar). b. Apply Fourier transformation, phase correction, and

baseline correction. c. Calibrate the spectra using the TMS signal (¹H and ¹³C at 0.00 ppm). d.

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants. e. Assign

the signals in all spectra to the corresponding atoms in the molecule.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
This protocol describes a general method for obtaining accurate mass data for Saquayamycin
D using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation: a. Prepare a stock solution of Saquayamycin D in a suitable solvent

(e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. b. Dilute the stock solution to a

final concentration of 1-10 µg/mL with the initial mobile phase.

2. LC-MS System and Conditions: a. LC System: A UHPLC system is recommended for good

separation. b. Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable. c.

Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic

acid. e. Gradient: A typical gradient would be to start with 5-10% B, increase to 95-100% B over

10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions. f. Flow

Rate: 0.2-0.4 mL/min. g. Injection Volume: 1-5 µL. h. Mass Spectrometer: A high-resolution

instrument such as an Orbitrap or a Time-of-Flight (TOF) mass spectrometer. i. Ionization
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Mode: Electrospray Ionization (ESI) in positive mode. j. Scan Range: A range of m/z 150-1200

is appropriate. k. Data Acquisition: Full scan mode.

3. Data Analysis: a. Extract the mass spectrum for the chromatographic peak corresponding to

Saquayamycin D. b. Determine the experimental monoisotopic mass of the most abundant ion

(e.g., [M+H]⁺ or [M+Na]⁺). c. Compare the experimental mass to the theoretical mass

calculated from the molecular formula (C₄₃H₅₀O₁₆) to confirm the elemental composition. The

mass error should be within 5 ppm.

Biological Activity and Signaling Pathway
Saquayamycins have been shown to exhibit significant cytotoxic activity against various cancer

cell lines. One of the key mechanisms of action is the inhibition of the PI3K/AKT signaling

pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its

dysregulation is a hallmark of many cancers. By inhibiting this pathway, saquayamycins can

induce apoptosis (programmed cell death) in cancer cells.
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PI3K/AKT signaling pathway and inhibition by Saquayamycin D.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1681454?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/3840796/
https://www.benchchem.com/product/b1681454#saquayamycin-d-nmr-and-mass-spectrometry-data
https://www.benchchem.com/product/b1681454#saquayamycin-d-nmr-and-mass-spectrometry-data
https://www.benchchem.com/product/b1681454#saquayamycin-d-nmr-and-mass-spectrometry-data
https://www.benchchem.com/product/b1681454#saquayamycin-d-nmr-and-mass-spectrometry-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1681454?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

